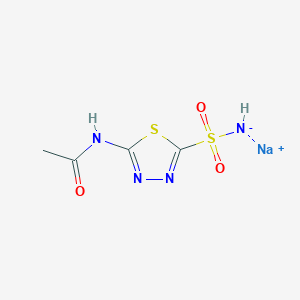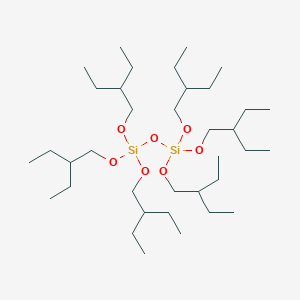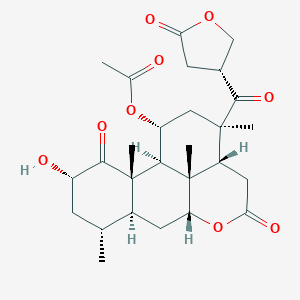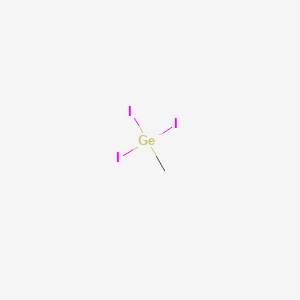
Acetazolamide sodium
説明
Acetazolamide, sold under the trade name Diamox among others, is a medication used to treat glaucoma, epilepsy, acute mountain sickness, periodic paralysis, idiopathic intracranial hypertension (raised brain pressure of unclear cause), heart failure and to alkalinize urine . It is a first-generation carbonic anhydrase inhibitor and it decreases the ocular fluid and osmolality in the eye to decrease intraocular pressure .
Synthesis Analysis
The synthesis of acetazolamide is based on the production of 2-amino-5-mercapto-1,3,4-thiadiazole, which is synthesized by the reaction of ammonium thiocyanate and hydrazine, forming hydrazino-N,N-bis-thiourea, which cycles into thiazole upon reaction with phosgene .Molecular Structure Analysis
Acetazolamide corresponds chemically to N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-acetamide with an empirical formula of C4H6N4O3S2 and a molecular weight of 222.25 . The molecular formula for Acetazolamide sodium is C4H5N4NaO3S2 with an average mass of 244.227 Da and a Monoisotopic mass of 243.970078 Da .Chemical Reactions Analysis
Acetazolamide affects the pharmacokinetics of other drugs but does not interact with them. It is rapidly absorbed after oral ingestion with a bioavailability of >90%. Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95%. Acetazolamide is not metabolized and approximately 100% of an administered dose is excreted as unchanged acetazolamide in urine .Physical And Chemical Properties Analysis
Acetazolamide is a white to faintly yellowish white crystalline, odorless powder, weakly acidic, very slightly soluble in water and slightly soluble in alcohol . After oral ingestion, acetazolamide is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95%. Acetazolamide is not metabolized .科学的研究の応用
1. Treatment of Hyperkalemic Periodic Paralysis
Acetazolamide has shown effectiveness in treating hyperkalemic periodic paralysis. A case study reported significant recovery from muscle weakness and increased muscle bulk in a patient with this condition, linked to the T704M mutation in the α-subunit of the skeletal muscle voltage-gated sodium channel gene (Dejthevaporn et al., 2013).
2. Improvement in Idiopathic Intracranial Hypertension
Acetazolamide has been used in idiopathic intracranial hypertension (IIH) to improve visual function. Research demonstrates that acetazolamide, combined with a low-sodium weight-reduction diet, resulted in modest improvements in visual field function in patients with IIH and mild visual loss (Wall et al., 2014).
3. Diuretic Effects
As a carbonic anhydrase inhibitor, acetazolamide exhibits significant diuretic effects. Its administration is marked by a brisk alkaline diuresis, although its use can be limited by transient action and the development of metabolic acidosis with extended administration (Kassamali & Sica, 2011).
4. Treatment in Acute Decompensated Heart Failure
A study on acute decompensated heart failure with volume overload showed that acetazolamide improved the efficiency of loop diuretics, leading to better decongestion in patients (Mullens et al., 2022).
5. Enhancement of MR Angiography
Acetazolamide can enhance MR angiography (MRA). It was found to depict more details of cortical branches without enhancement of the background, suggesting a potential for broader use in MRA examinations (Araki et al., 1992).
6. Prophylaxis and Treatment of Acute Mountain Sickness
Acetazolamide's efficacy in reducing symptoms of acute mountain sickness (AMS) is attributed to multiple factors, including metabolic acidosis resulting from renal carbonic anhydrase inhibition, improvements in ventilation, and diuresis (Leaf & Goldfarb, 2007).
Safety And Hazards
Acetazolamide is a sulfonamide derivative, and fatalities have occurred, although rarely, due to severe reactions to sulfonamides including Stevens-Johnson syndrome, toxic epidermal necrolysis, fulminant hepatic necrosis, agranulocytosis . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
将来の方向性
There is an urgent need for more and better research on different diuretic strategies in patients with heart failure. There are many possible adjuncts to loop diuretic therapy, including thiazide diuretics, acetazolamide, sodium-glucose co-transporter 2 inhibitors (SGLT2I), arginine vasopressin (AVP) antagonists, hypertonic saline, and oral salt .
特性
IUPAC Name |
sodium;(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H3,5,6,7,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSXAJAOWWFZJJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N4NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-66-5 (Parent) | |
| Record name | Acetazolamide sodium [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00162031 | |
| Record name | Acetazolamide sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetazolamide sodium | |
CAS RN |
1424-27-7 | |
| Record name | Acetazolamide sodium [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetazolamide sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAZOLAMIDE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429ZT169UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)
